3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
3,4,5-Trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that features a trimethoxyphenyl group and a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trimethoxyphenyl group is known to impart significant biological activity, making it a valuable scaffold in drug design and development.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit the function of their targets, leading to various downstream effects .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic activities, indicating that they may affect a wide range of biochemical pathways .
Result of Action
Tmp-bearing compounds have been associated with various biological effects, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic activities .
Biochemical Analysis
Biochemical Properties
The TMP group, which is present in 3,4,5-trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, is known to interact with various enzymes and proteins . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The TMP group in 3,4,5-trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has shown to have diverse effects on cells. For instance, it has demonstrated neuroprotective effects by preventing cell death caused by oxidative stress . It also has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Molecular Mechanism
The TMP group is known to play a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 4-methyl-2-aminobenzothiazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis may involve the use of more efficient and scalable methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3,4,5-Trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
4-Methyl-2-aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Uniqueness
3,4,5-Trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the combination of the trimethoxyphenyl and benzothiazole groups, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-6-5-7-14-15(10)19-18(26-14)21-20-17(22)11-8-12(23-2)16(25-4)13(9-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCUBSPMGAXNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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